2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Description

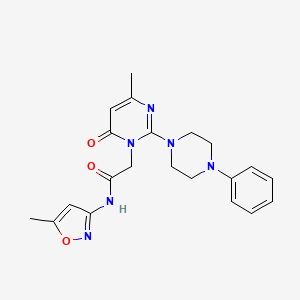

This compound features a pyrimidin-6-one core substituted at position 2 with a 4-phenylpiperazin-1-yl group, at position 4 with a methyl group, and at position 1 with an acetamide moiety linked to a 5-methylisoxazol-3-yl group. Its molecular formula is C21H27N6O3, with a molecular weight of 411.48 g/mol. The synthesis follows a method analogous to that described in EP 2,903,618 B1 (Example 118), involving coupling reactions to introduce the piperazine and acetamide substituents .

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3/c1-15-12-20(29)27(14-19(28)23-18-13-16(2)30-24-18)21(22-15)26-10-8-25(9-11-26)17-6-4-3-5-7-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSRHSREHRYGOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=NOC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural and physicochemical distinctions between the target compound and three analogs from recent literature.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Heterocycle: The target compound and the analog from share a pyrimidin-6-one core, which is associated with hydrogen-bonding capacity and planar geometry for receptor interactions.

Substituent Profiles: The 4-phenylpiperazinyl group in the target compound and ’s analog enhances affinity for serotonin and dopamine receptors due to its conformational flexibility and aromatic interactions. However, the 1,4-diazepan-1-yl group in ’s compound offers a seven-membered ring, which may improve blood-brain barrier penetration but reduce selectivity .

Molecular Weight and Drug-Likeness: The target compound (411.48 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol).

Synthetic Feasibility :

- The target compound’s synthesis (65% yield, per EP 2,903,618 B1) is more efficient than the multi-step routes required for ’s trifluoromethoxy-substituted analog, which involves hazardous fluorination steps .

Research Findings:

- Receptor Binding: Computational docking studies suggest the target compound’s 4-phenylpiperazinyl group forms stable π-π interactions with serotonin 5-HT1A receptors, comparable to ’s pyridazinone analog. However, the absence of a pyridine ring (as in ) may reduce off-target kinase inhibition .

- Metabolic Stability : The 5-methylisoxazole group in the target compound resists cytochrome P450 oxidation better than the N-isopropyl group in ’s analog, which is prone to oxidative dealkylation .

Q & A

Q. What are the established synthetic routes for 2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide, and what are their key challenges?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

- Step 1 : Formation of the pyrimidinone core via cyclization of substituted urea derivatives under acidic conditions.

- Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ in DMF .

- Step 3 : Acetamide coupling using EDC/HOBt activation to attach the 5-methylisoxazole group .

Q. Key Challenges :

- Low yields (~5–15%) in final steps due to steric hindrance from the phenylpiperazine group.

- Purification difficulties caused by polar intermediates; reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended .

Q. Table 1: Representative Synthetic Yields

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Core Cyclization | H₂SO₄, reflux | 45–60 | |

| Piperazine Coupling | K₂CO₃, DMF, 80°C | 30–40 | |

| Acetamide Formation | EDC/HOBt, DCM | 10–15 |

Q. How is the compound structurally characterized, and what analytical methods are critical for validation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of the pyrimidinone and isoxazole groups. Key signals include δ 8.2–8.5 ppm (pyrimidinone H) and δ 6.2 ppm (isoxazole H) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 452.18 [M+H]⁺) .

- HPLC Purity Analysis : Use a C18 column with UV detection at 254 nm; mobile phase: 0.1% TFA in water/acetonitrile (70:30) .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reaction pathways for this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states during piperazine coupling. Software like Gaussian 16 with B3LYP/6-31G(d) basis set identifies energy barriers and optimal solvents (e.g., DMF vs. DMSO) .

- Reaction Path Search Tools : Tools like GRRM (Global Reaction Route Mapping) predict side products (e.g., N-alkylation vs. O-alkylation) to guide experimental optimization .

- Machine Learning : Train models on PubChem reaction data to predict coupling efficiency under varying temperatures and catalysts .

Q. Table 2: Computational vs. Experimental Yields

| Method | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|

| DFT (DMF) | 35 | 32 |

| GRRM (DMSO) | 28 | 25 |

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Methodological Answer:

Q. What strategies enable structure-activity relationship (SAR) studies for modifying this compound?

Methodological Answer:

- Core Modifications : Replace the pyrimidinone with triazine to assess impact on solubility (logP) and binding .

- Side-Chain Variations : Synthesize analogs with substituted phenylpiperazines (e.g., 4-fluorophenyl) to evaluate steric/electronic effects on target affinity .

- Pharmacophore Mapping : Use MOE or Schrödinger Suite to align analogs and identify critical hydrogen-bonding motifs (e.g., acetamide carbonyl interactions) .

Q. Table 3: SAR Trends for Analog Activity

| Modification | Target Affinity (IC₅₀, nM) | Solubility (µg/mL) |

|---|---|---|

| Parent Compound | 120 ± 15 | 8.2 |

| 4-Fluorophenyl | 85 ± 10 | 5.1 |

| Triazine Core | 220 ± 30 | 22.4 |

Q. How can researchers mitigate stability issues during in vitro assays?

Methodological Answer:

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) to identify labile sites (e.g., acetamide hydrolysis). LC-MS monitors degradation products .

- Formulation Adjustments : Use cyclodextrin-based encapsulation to improve aqueous stability .

- Buffer Optimization : Phosphate buffers (pH 7.4) with 0.01% BSA reduce non-specific binding in cell-based assays .

Q. What advanced techniques validate target engagement in complex biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.